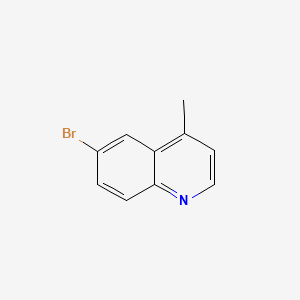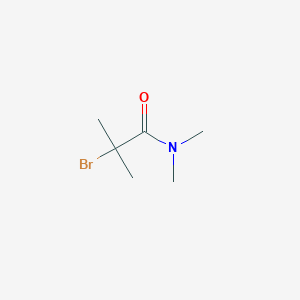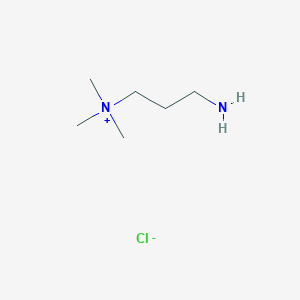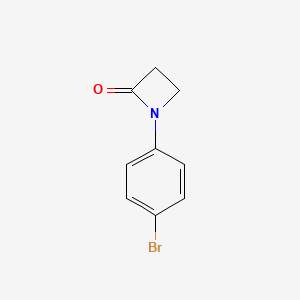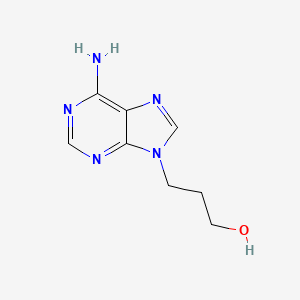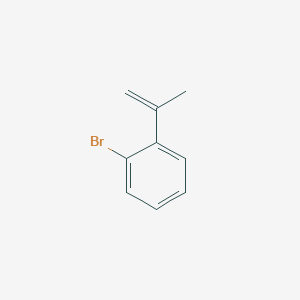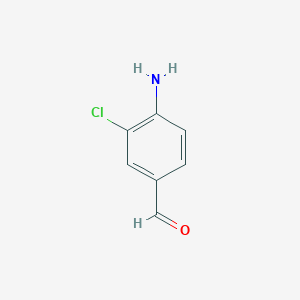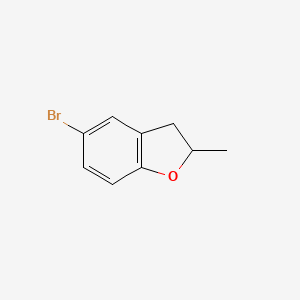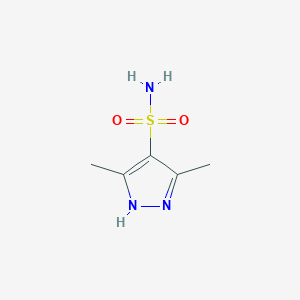
3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Scientific Research Applications
Pharmaceutical Intermediate
“3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Oxidation of Alcohols
When combined with Chromium (VI) oxide, “3,5-Dimethyl-1H-pyrazole” is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds . This is a crucial step in many organic synthesis processes.
Preparation of Betaines
“3,5-Dimethyl-1H-pyrazole” reacts with malonic esters to give a family of cross-conjugated monomeric betaines . Betaines are used in a variety of applications, including as surfactants and anti-static agents.
Preparation of Pyrazolato Ligated Complexes
“3,5-Dimethyl-1H-pyrazole” is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have a wide range of applications in coordination chemistry.
Synthesis of N-1-Substituted Derivatives
“3,5-Dimethylpyrazole” is also used to prepare N-1-substituted derivatives having antibacterial activity . This makes it valuable in the development of new antibiotics.
Synthesis of Pyrazole Derivatives
Pyrazoles, including “3,5-Dimethyl-1H-pyrazole”, serve as a core element in the synthesis of pyrazole derivatives . These derivatives have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mechanism of Action
Target of Action
It is known that pyrazole and sulfonamide derivatives constitute an important class of drugs with several types of pharmacological agents .
Mode of Action
These compounds have been tested for their in vitro antiproliferative activity against u937 cells .
Biochemical Pathways
It is known that pyrazole and sulfonamide derivatives can have a wide range of biological properties .
Result of Action
The result of the action of 3,5-dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of cell proliferation in U937 cells . The half maximal inhibitory concentration (IC50) was calculated for each dose .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFEOHPKNBRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276776 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-54-3 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings regarding the antiproliferative activity of the synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives?
A1: The research primarily investigated the antiproliferative activity of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. While the exact mechanism of action wasn't elucidated, the study demonstrated that some of these compounds exhibited in vitro antiproliferative activity against U937 cells. [] This activity was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cell viability based on ATP presence, and compared to Mitomycin C as a reference compound. [] The study also importantly noted that the tested compounds did not exhibit cytotoxic activity against U937 cells, suggesting a different mechanism of growth inhibition. [] The half maximal inhibitory concentration (IC50) values, indicative of the compound's potency, were determined for each derivative using GraphPad Prism software. []
Q2: How did the researchers characterize the synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives?
A2: The synthesized pyrazole-4-sulfonamide derivatives were characterized using a combination of spectroscopic and analytical techniques. This included Fourier transform infrared (FT-IR) spectroscopy, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis. [] These techniques provided evidence for the successful synthesis and purity of the target compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



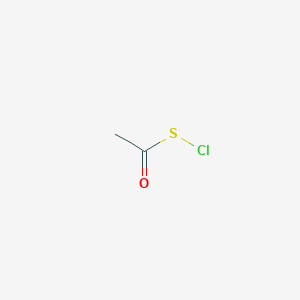
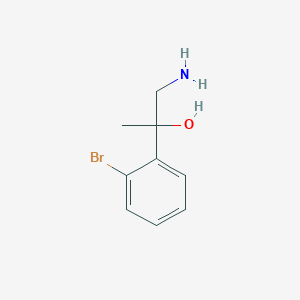
![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
